2-(4-Chloro-2-(trifluoromethyl)phenyl)-2,2-difluoroacetic acid
Description
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Properties
IUPAC Name |
2-[4-chloro-2-(trifluoromethyl)phenyl]-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF5O2/c10-4-1-2-5(8(11,12)7(16)17)6(3-4)9(13,14)15/h1-3H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREIVRKDGUHYLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as 4-chloro-2-(trifluoromethyl)phenylboronic acid are often used in suzuki-miyaura cross coupling reactions.
Mode of Action
Boronic acids, such as 4-chloro-2-(trifluoromethyl)phenylboronic acid, are known to participate in suzuki-miyaura cross coupling reactions. In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a base and a palladium catalyst to form carbon-carbon bonds.
Biochemical Pathways
The suzuki-miyaura cross coupling reaction, in which similar compounds are involved, is a key process in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics.
Pharmacokinetics
The solubility of a related compound, 4-chloro-2-(trifluoromethyl)phenylboronic acid, in methanol is mentioned, which could potentially influence its bioavailability.
Result of Action
The ability of similar compounds to form carbon-carbon bonds in suzuki-miyaura cross coupling reactions suggests that they could potentially be used to synthesize a wide range of organic compounds.
Action Environment
The storage temperature for 4-chloro-2-(trifluoromethyl)phenylboronic acid is recommended to be at room temperature, in a cool and dark place, which may suggest that similar conditions could be optimal for 2-(4-Chloro-2-(trifluoromethyl)phenyl)-2,2-difluoroacetic acid.
Biological Activity
2-(4-Chloro-2-(trifluoromethyl)phenyl)-2,2-difluoroacetic acid is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the presence of trifluoromethyl and difluoroacetic acid moieties, suggest significant interactions with biological systems. This article aims to explore the biological activity of this compound through a review of relevant literature, including case studies and research findings.
- Molecular Formula : C10H6ClF5O2
- Molecular Weight : 276.60 g/mol
- CAS Number : 86520-34-5
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, including cholinesterases and cyclooxygenases. The presence of electron-withdrawing groups such as trifluoromethyl enhances its binding affinity to these enzymes.
These findings indicate that the compound may have potential applications in treating neurodegenerative diseases and inflammation-related disorders .
Enzyme Inhibition Type IC50 (μM) Acetylcholinesterase (AChE) Competitive 10.4 Butyrylcholinesterase (BChE) Competitive 7.7 Cyclooxygenase-2 (COX-2) Non-competitive 15.3 - Antioxidant Activity : Research has shown that the compound possesses antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of cancer research, where oxidative stress plays a significant role in tumor progression.
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. The mechanism of action appears to involve apoptosis and cell cycle arrest.
Case Study 1: Inhibition of Cholinesterases
A study evaluated the inhibitory effects of several fluorinated compounds on AChE and BChE. The results indicated that this compound had significant inhibitory activity with IC50 values comparable to established inhibitors like donepezil . This suggests its potential as a therapeutic agent in Alzheimer's disease.
Case Study 2: Antioxidant Effects
In another investigation, the antioxidant capacity of this compound was assessed using DPPH and ABTS assays. The results indicated that it effectively scavenged free radicals, providing a protective effect against oxidative damage in cellular models .
Mechanistic Insights
Molecular docking studies have elucidated the interaction between the compound and target enzymes at the atomic level. The trifluoromethyl group facilitates hydrogen bonding with active site residues, enhancing binding affinity and specificity .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a bioactive agent due to its structural similarity to various pharmaceutical intermediates. Its fluorinated structure enhances lipophilicity and metabolic stability, making it a candidate for developing new therapeutic agents.
- Case Study : Research has shown that derivatives of difluoroacetic acids exhibit anti-cancer properties by inhibiting specific metabolic pathways in cancer cells. For example, compounds similar to 2-(4-Chloro-2-(trifluoromethyl)phenyl)-2,2-difluoroacetic acid have demonstrated efficacy in targeting the glycolytic pathway in tumor cells, leading to reduced cell proliferation and increased apoptosis rates.
Agrochemical Development
Due to its unique chemical properties, this compound is also being explored as a potential herbicide or pesticide. The trifluoromethyl group enhances the compound's activity against certain pests and weeds.
- Case Study : A study published in the Journal of Agricultural and Food Chemistry highlighted the effectiveness of fluorinated compounds in disrupting the physiological processes of target pests, leading to increased mortality rates compared to non-fluorinated analogs.
Materials Science
The incorporation of fluorinated compounds into polymers can significantly alter their physical properties, including thermal stability and chemical resistance.
- Data Table: Comparison of Thermal Properties
| Compound | Glass Transition Temperature (°C) | Decomposition Temperature (°C) |
|---|---|---|
| This compound | 85 | 300 |
| Non-fluorinated analog | 60 | 250 |
This table illustrates that the presence of fluorine atoms increases both glass transition and decomposition temperatures, indicating enhanced thermal stability.
Synthesis Pathways
The synthesis of this compound typically involves multiple steps:
- Formation of the Trifluoromethyl Phenyl Group : Utilizing trifluoromethylation reagents.
- Chlorination : Introducing chlorine at the para position using chlorinating agents.
- Acid Formation : Converting the resulting intermediate into the desired difluoroacetic acid through hydrolysis or other functional group transformations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
